N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide
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Overview
Description
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide is a compound that belongs to the class of amides It features a cyano group, a pyridine ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide can be achieved through several methods. One common approach involves the reaction of 3-cyano-4-[(pyridin-2-yl)methyl]benzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine moiety is coupled with a halogenated benzoic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 3-Carboxy-4-[(pyridin-2-yl)methyl]benzoic acid.
Reduction: 3-Amino-4-[(pyridin-2-yl)methyl]phenylbutanamide.
Scientific Research Applications
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar structural framework and are used in medicinal chemistry.
Uniqueness
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide is unique due to the presence of both a cyano group and a butanamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
64728-81-0 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[3-cyano-4-(pyridin-2-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H17N3O/c1-2-5-17(21)20-16-8-7-13(14(11-16)12-18)10-15-6-3-4-9-19-15/h3-4,6-9,11H,2,5,10H2,1H3,(H,20,21) |
InChI Key |
WVPYVOLUBBFAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)C#N |
Origin of Product |
United States |
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